![molecular formula C12H13ClN2O3S2 B5970780 5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5970780.png)
5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole, commonly known as CP-96,345, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. It has been extensively studied for its potential therapeutic applications in various neurological disorders such as stroke, epilepsy, and chronic pain.
Mechanism of Action
CP-96,345 is a selective antagonist of the 5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole receptor. It binds to the receptor's ion channel and blocks the influx of calcium ions, which is responsible for the receptor's excitatory effects. This inhibition of the 5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole receptor leads to a reduction in neuronal excitability, which is thought to underlie its neuroprotective, anticonvulsant, and analgesic effects.
Biochemical and Physiological Effects:
CP-96,345 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. It also reduces the expression of inflammatory cytokines and oxidative stress markers, which are associated with neurodegenerative diseases. Additionally, CP-96,345 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.
Advantages and Limitations for Lab Experiments
CP-96,345 has several advantages for lab experiments. It is a highly selective antagonist of the 5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole receptor, which allows for the specific study of the receptor's effects. It also has a long half-life, which allows for prolonged exposure to the compound. However, CP-96,345 has several limitations as well. It is a highly potent compound, which requires careful handling and storage. Additionally, it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
Future Directions
There are several future directions for the study of CP-96,345. One potential area of research is the development of more potent and selective 5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole receptor antagonists. Another area of research is the investigation of CP-96,345's effects on other neurotransmitter systems, such as the gamma-aminobutyric acid (GABA) system. Additionally, the potential therapeutic applications of CP-96,345 in other neurological disorders, such as Alzheimer's disease and Parkinson's disease, warrant further investigation. Finally, the development of novel drug delivery systems for CP-96,345 could improve its solubility and bioavailability, which would facilitate its use in clinical settings.
Conclusion:
In conclusion, CP-96,345 is a potent and selective antagonist of the 5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole receptor, which has been extensively studied for its potential therapeutic applications in various neurological disorders. Its neuroprotective, anticonvulsant, and analgesic effects make it a promising candidate for further research and development. However, its limitations in terms of solubility and potency require careful consideration in experimental paradigms. Future research in the development of more potent and selective 5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole receptor antagonists, investigation of CP-96,345's effects on other neurotransmitter systems, and the potential therapeutic applications in other neurological disorders will undoubtedly shed light on the full potential of this compound.
Synthesis Methods
CP-96,345 can be synthesized by the reaction of 5-chloro-2-thiophenesulfonyl chloride with 2-pyrrolidinone, followed by the reaction of the resulting intermediate with 3-methylisoxazole. The final product can be obtained by purification through column chromatography.
Scientific Research Applications
CP-96,345 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. It also has anticonvulsant properties and has been studied for its potential use in the treatment of epilepsy. Additionally, CP-96,345 has been shown to have analgesic effects and has been studied for its potential use in the treatment of chronic pain.
properties
IUPAC Name |
5-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]-3-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S2/c1-8-7-10(18-14-8)9-3-2-6-15(9)20(16,17)12-5-4-11(13)19-12/h4-5,7,9H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUNENKLSUMRLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.